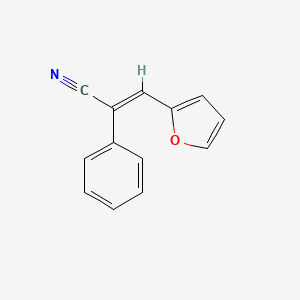
2-Methyl-1-phenyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a phenyl group at the first position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-2-propen-1-one with ammonia or primary amines under acidic conditions to form the pyrrolidine ring . Another approach involves the use of N-acylaziridines and alkenes in a Ti-catalyzed radical formal [3+2] cycloaddition .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The choice of solvents and catalysts is crucial to optimize yield and purity. Common solvents include toluene and tetrahydrofuran, while catalysts may include titanium-based compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenyl-pyrrolidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pyrrolidine ring’s non-planarity allows it to fit into various binding sites, making it a versatile scaffold in drug design. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .
Comparaison Avec Des Composés Similaires
2-Phenylpyrrolidine: Lacks the methyl group at the second position.
1-Phenylpyrrolidine: Lacks the methyl group entirely.
2-Methylpyrrolidine: Lacks the phenyl group.
Uniqueness: 2-Methyl-1-phenyl-pyrrolidine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
86971-17-7 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-methyl-1-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
Clé InChI |
QVVAILSOPPPFHW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
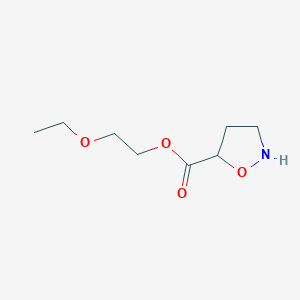
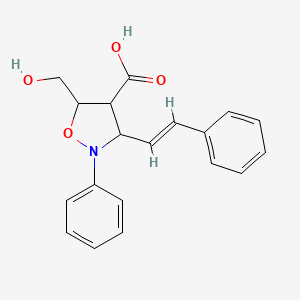
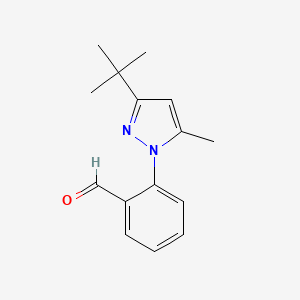
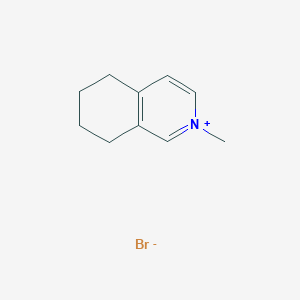
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
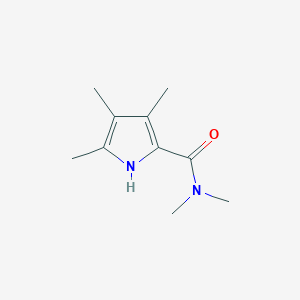
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
![Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-](/img/structure/B12880003.png)

